molecular formula C20H17ClN4O3S2 B11062061 N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11062061
M. Wt: 461.0 g/mol
InChI Key: SHIYALQYDHRWOO-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE is a complex organic compound that features a benzimidazole core, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The process often includes:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzimidazole derivative with sulfonyl chlorides in the presence of a base.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

    Chlorination: The final step involves the chlorination of the aromatic ring, typically using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonamide groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its ability to interact with various proteins and enzymes.

    Industrial Applications: It is explored for use in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Chloro-4-(2-pyridinylsulfanyl)phenyl]cyclopentanecarboxamide
  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE stands out due to its unique combination of a benzimidazole core, pyridine ring, and sulfonamide group. This structural arrangement provides it with distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17ClN4O3S2

Molecular Weight

461.0 g/mol

IUPAC Name

N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C20H17ClN4O3S2/c1-24-16-8-7-14(12-17(16)25(2)20(24)26)30(27,28)23-13-6-9-18(15(21)11-13)29-19-5-3-4-10-22-19/h3-12,23H,1-2H3

InChI Key

SHIYALQYDHRWOO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)SC4=CC=CC=N4)Cl)N(C1=O)C

Origin of Product

United States

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